

Comparative Guide to Robustness Testing of Analytical Methods for Daclatasvir

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of robustness testing for various stability-indicating analytical methods, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), used for the determination of Daclatasvir. Robustness testing is a critical component of analytical method validation, ensuring the method's reliability and reproducibility despite small, deliberate variations in parameters. The data presented herein is compiled from published studies to offer a comprehensive resource for method development and validation.

Introduction to Robustness Testing

Robustness testing evaluates an analytical method's capacity to remain unaffected by minor but deliberate variations in its parameters.[1] For Daclatasvir, a potent direct-acting antiviral for Hepatitis C, ensuring the purity and stability of the drug is paramount.[1][2] Analytical methods must be robust enough to consistently separate and quantify Daclatasvir from process-related impurities and degradation products.[1][3] This is often demonstrated through forced degradation studies, which intentionally stress the drug to identify potential degradants and prove the method is stability-indicating.[1][3][4]

Comparison of Analytical Methods

Several RP-HPLC methods have been developed and validated for the analysis of Daclatasvir. The following tables summarize the key chromatographic conditions and robustness parameters from various studies, providing a baseline for comparison.



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Table 1: Comparison of Chromatographic Conditions for Daclatasvir Analysis



Method	Column	Mobile Phase	Flow Rate (mL/min)	Detection Waveleng th (nm)	Retention Time (min)	Referenc e
Method 1	Hypersil C18 (250 x 4.6 mm, 5 μm)	Acetonitrile : 0.05% o- phosphoric acid (50:50 v/v)	0.7	315	3.760 ± 0.01	[2][4]
Method 2	Inertsil-C18 ODS	Acetonitrile : Methanol (70:30 v/v)	1.0	230	2.658	[5]
Method 3	Phenomen ex Luna C18 (250 x 4.6 mm, 5 µm)	Methanol : Acetonitrile (80:20 v/v)	1.0	271	Not Specified	[6]
Method 4	Thermohyp ersil BDS C18 (150 x 4.6 mm, 5 µm)	Methanol: Acetonitrile: Phosphate Buffer pH 3.0 (30:30:40 v/v/v)	1.5	305	2.195 ± 0.045	[7]
Method 5	Inertsil ODS-3V C18 (250 x 4.6 mm, 5 μm)	0.01M Ammonium acetate pH 3.5: Methanol (20:80 v/v)	1.0	284	7.79	[8]
Method 6	C-18 (25 cm x 4.6 mm, 5 μm)	Acetonitrile : Phosphate	1.0	304	~3.0	[9]



Buffer (40:60 v/v)

Table 2: Comparison of Robustness Testing Parameters for Daclatasvir Analysis

Study / Parameter	Variation	Acceptance Criteria	Reference
Nimje et al.	Flow Rate: ±10% Wavelength: ±2 nm Mobile Phase Composition: ±2%	System suitability parameters should be within acceptable limits.	[2]
Saleh et al.	Flow Rate: ±0.1 mL/min Wavelength: ±2.0 nm Mobile Phase Composition (Organic): ±1% Temperature: ±2.0 °C Injection Volume: ±1.0 µL	No significant effect on retention times or peak areas.	[7]
Anonymous	Flow Rate: Variation mentioned Wavelength: ±5 nm Mobile Phase Composition: ±5%	RSD for Daclatasvir should not be more than 2%.	[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for robustness and forced degradation studies based on common practices found in the literature.

Robustness Testing Protocol

The robustness of an analytical method is typically assessed by making small, deliberate changes to the established chromatographic parameters and observing the effect on system



suitability tests (e.g., retention time, peak area, tailing factor, theoretical plates).[10]

- Standard Analysis: Prepare a standard solution of Daclatasvir (e.g., 30 μg/mL) and analyze it using the optimized chromatographic conditions to establish a baseline.[2]
- Parameter Variation: Individually vary the following parameters:
 - Flow Rate: Adjust the flow rate by ±0.1 mL/min or ±10% of the set value.
 - Mobile Phase Composition: Alter the ratio of the organic solvent to the aqueous phase by ±1-2%.[2][7]
 - Detection Wavelength: Change the detection wavelength by ±2-5 nm.[2][7]
 - Column Temperature: Modify the column temperature by ±2 °C.[7]
- Analysis and Evaluation: Inject the standard solution in triplicate for each varied condition.[2]
 Calculate the system suitability parameters and compare them against the baseline and predefined acceptance criteria (e.g., %RSD < 2%).[10]

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method, ensuring that the drug peak is well-resolved from any degradation products.[4][11]

- Acid Hydrolysis: A solution of Daclatasvir (e.g., 20 mg in 20 mL of 0.1 N HCl) is refluxed at a specified temperature (e.g., 60 °C) for a defined period (e.g., 4 hours). The sample is then neutralized, diluted, and analyzed.[1][4]
- Base Hydrolysis: A Daclatasvir solution (e.g., 20 mg in 20 mL of 0.1 N NaOH) is refluxed under similar conditions as acid hydrolysis. The sample is then neutralized, diluted, and analyzed.[1][4]
- Oxidative Degradation: Daclatasvir is treated with an oxidizing agent (e.g., 20 mg in 30% H₂O₂) and refluxed at 60 °C for approximately 6 hours. The resulting solution is diluted and analyzed.[1][4]

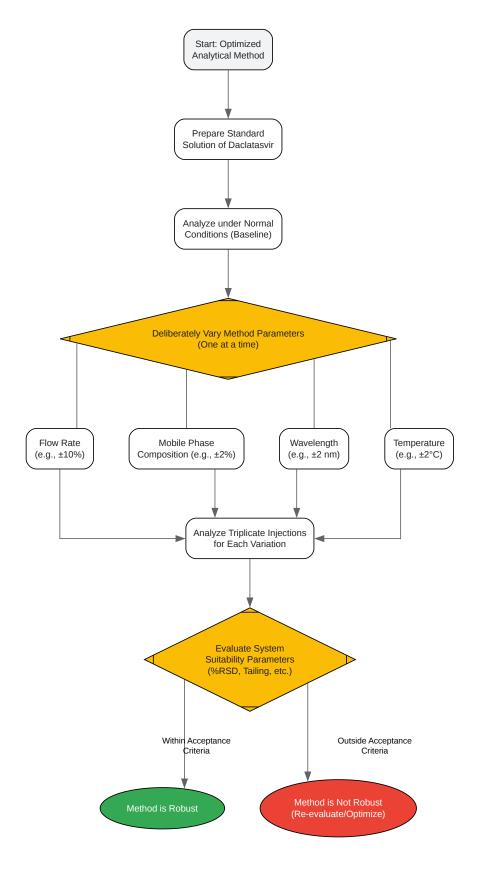


- Thermal Degradation: The solid Daclatasvir powder is exposed to dry heat (e.g., 105 °C) for a prolonged period (e.g., 24 hours).[1] A solution of the heat-stressed sample is then prepared and analyzed.
- Photolytic Degradation: A thin layer of solid Daclatasvir powder is exposed to direct sunlight or UV radiation for an extended period (e.g., 10 days) to assess photosensitivity.[4] A solution is then prepared and analyzed.

Visualizing the Workflow

Diagrams are essential for illustrating complex experimental processes. The following flowchart depicts a typical workflow for the robustness testing of an analytical method.





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Caption: Workflow for robustness testing of an analytical method.



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